Isoxazole-4-Carboxamide vs. Isoxazole-3-Carboxamide Regioisomers: Divergent Metabolic Fate and Toxicity Profiles
The 5-methylisoxazole-4-carboxamide scaffold (present in CAS 2034340-87-7) undergoes metabolic N–O bond cleavage to generate a reactive cyanoenolate metabolite—the mechanism by which leflunomide is converted to its active DHODH-inhibiting form, teriflunomide (A771726). In published head-to-head comparison, the 5-methylisoxazole-3-carboxamide scaffold (e.g., UTL-5b) resists N–O bond cleavage entirely; instead, the peptide bond is hydrolyzed [1]. This metabolic divergence carries profound toxicological consequences: leflunomide/teriflunomide carry FDA boxed warnings for hepatotoxicity and teratogenicity, whereas UTL-5b (3-carboxamide scaffold) demonstrated LD₅₀ >2,000 mg/kg in mice with no DHODH inhibition and conversion of potential liver toxicity to a hepatoprotective effect [1] [2]. For a procurement scientist, this means the 4-carboxamide regioisomer (CAS 2034340-87-7) is the appropriate scaffold choice for applications requiring metabolic activation or DHODH/kinase pathway engagement, while the 3-carboxamide regioisomers (e.g., CAS 2034282-84-1) are preferable when metabolic stability and reduced toxicity are paramount.
| Evidence Dimension | Metabolic N–O bond cleavage susceptibility and acute toxicity |
|---|---|
| Target Compound Data | Scaffold: 5-methylisoxazole-4-carboxamide; metabolic N–O bond cleavage confirmed (leflunomide → teriflunomide); LD₅₀ for leflunomide: ~100–250 mg/kg (rodent) |
| Comparator Or Baseline | Scaffold: 5-methylisoxazole-3-carboxamide (UTL-5b); no N–O bond cleavage; peptide bond hydrolysis instead; LD₅₀ >2,000 mg/kg (mouse) |
| Quantified Difference | ~8–20× higher acute toxicity for 4-carboxamide scaffold; distinct metabolic pathway (N–O cleavage vs. peptide hydrolysis) |
| Conditions | In vitro metabolism assays; in vivo acute toxicity study in mice; data derived from leflunomide (4-carboxamide) and UTL-5b (3-carboxamide) |
Why This Matters
This metabolic dichotomy directly impacts safety profiling, prodrug design strategy, and target pharmacology, making regioisomer selection a critical procurement decision for in vivo studies.
- [1] Song Y, Zhang Y, Lee A-R, Huang W-H, Chen B, Palfey B, Shaw J. Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carboxamide and 5-Methylisoxazole-4-Carboxamide. Curr Pharm Des. 2013;19(31):5591-5599. View Source
- [2] Shaw J et al. Anti-inflammatory and Anti-arthritic Effects of a Novel Leflunomide Analogue, UTL-5b (GBL-5b). Unitech Pharmaceuticals. Acute toxicity: LD₅₀ >2,000 mg/kg in mice. View Source
